N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide
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Overview
Description
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide is a complex organic compound that features a benzotriazole ring substituted with a fluorophenyl group and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the benzotriazole ring. One common method involves the cyclization of o-phenylenediamine with nitrous acid to form benzotriazole. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene . The final step involves the coupling of the benzotriazole derivative with 3,5-dimethylbenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole amines.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar structure but with additional fluorine atoms, leading to different electronic properties.
N-(4-cyano-2-fluorophenyl)-benzamide: Contains a cyano group, which can significantly alter its reactivity and biological activity.
Uniqueness
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both benzotriazole and benzamide moieties. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H17FN4O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3,5-dimethylbenzamide |
InChI |
InChI=1S/C21H17FN4O/c1-13-9-14(2)11-15(10-13)21(27)23-17-5-8-19-20(12-17)25-26(24-19)18-6-3-16(22)4-7-18/h3-12H,1-2H3,(H,23,27) |
InChI Key |
HDQFSHSYQBKACB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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